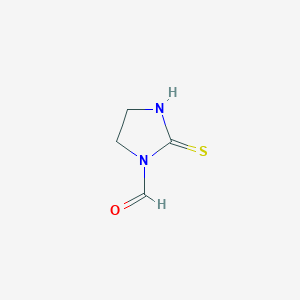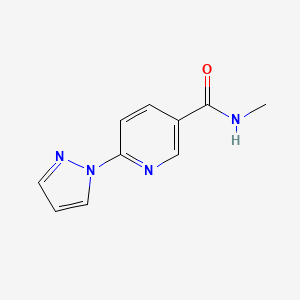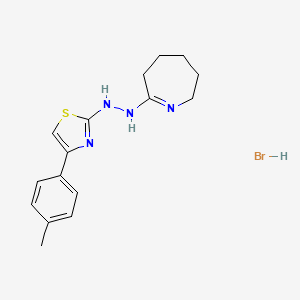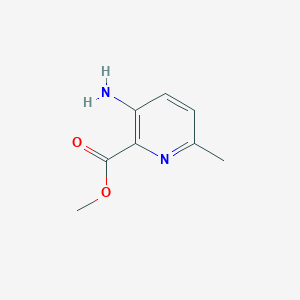![molecular formula C19H24ClN3O3S B2955792 6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219178-16-1](/img/structure/B2955792.png)
6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely contains a pyrrolidine ring , which is a five-membered ring with one nitrogen atom and four carbon atoms. Pyrrolidine rings are often used in medicinal chemistry to create compounds for the treatment of human diseases .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The compound likely contains a pyrrolidine ring, which is a saturated five-membered ring with one nitrogen atom . The structure also likely contains a pyridine ring, which is a six-membered ring with two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Research in heterocyclic chemistry often explores the synthesis of novel compounds with potential therapeutic applications. For instance, Bakhite et al. (2005) detailed the synthesis of novel pyrido and thieno pyrimidines, starting from specific carboxamides, which are structurally related to the compound . These processes are foundational for developing drugs with varied biological activities by modifying molecular structures to enhance efficacy and specificity (Bakhite, Al‐Sehemi, & Yamada, 2005).
Biological Activities and Potential Applications
The investigation into the antimicrobial and anti-inflammatory properties of related compounds underscores the significance of structural modification in medicinal chemistry. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the potential of such compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antidopaminergic Properties and Psychiatric Applications
Compounds with specific structural features have been studied for their antidopaminergic properties, which are crucial in the treatment of psychiatric disorders. Högberg et al. (1990) synthesized and evaluated benzamides for their affinity to dopamine receptors, providing a basis for the development of antipsychotic medications. The structural variations in these compounds affect their interaction with receptors, influencing their therapeutic potential and side effect profile (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Antimycobacterial Activity
The development of antimycobacterial agents is a critical area of research due to the global health impact of tuberculosis. Nallangi et al. (2014) synthesized derivatives of tetrahydrothieno pyridine carboxamide, evaluating their efficacy against Mycobacterium tuberculosis. This research exemplifies the application of chemical synthesis in addressing infectious diseases, with specific compounds showing significant activity and highlighting the role of structural modification in enhancing antimicrobial properties (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).
Eigenschaften
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S.ClH/c1-11(2)22-9-8-14-15(10-22)26-19(16(14)17(20)23)21-18(24)12-4-6-13(25-3)7-5-12;/h4-7,11H,8-10H2,1-3H3,(H2,20,23)(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUOATKBHLLNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2955712.png)
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2955714.png)

![N-benzyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955716.png)
![ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2955718.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride](/img/structure/B2955722.png)
![2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2955723.png)
![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone](/img/structure/B2955726.png)
![7-cyclohexyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955728.png)

